molecular formula C12H19N3O2S B13265838 N-[2-(Piperazin-1-yl)ethyl]benzenesulfonamide

N-[2-(Piperazin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B13265838
M. Wt: 269.37 g/mol
InChI Key: WGVJIDRDFLGPLH-UHFFFAOYSA-N
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Description

N-[2-(Piperazin-1-yl)ethyl]benzenesulfonamide (: 1082288-16-1) is a chemical compound with the molecular formula C 12 H 19 N 3 O 2 S and a molecular weight of 269.36 g/mol . This benzenesulfonamide derivative features a piperazine ring, a structure of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile building block in organic synthesis and pharmaceutical research. The presence of both the piperazine and benzenesulfonamide functional groups in a single molecule makes it a valuable precursor for the development of more complex molecules. Piperazine-based scaffolds are commonly explored in the design of biologically active compounds , while the benzenesulfonamide group is a recognized pharmacophore known to confer inhibitory activity against various enzymes, such as carbonic anhydrase (CA) and acetylcholinesterase (AChE) . Researchers can utilize this compound to create libraries of derivatives for screening against various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H19N3O2S/c16-18(17,12-4-2-1-3-5-12)14-8-11-15-9-6-13-7-10-15/h1-5,13-14H,6-11H2

InChI Key

WGVJIDRDFLGPLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperazin-1-yl)ethyl]benzenesulfonamide typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperazin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzenesulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

The applications of N-[2-(Piperazin-1-yl)ethyl]benzenesulfonamide are explored through an analysis of scientific literature, focusing on its role in neurological disease treatments, siRNA delivery systems, and NLRP3 inflammasome inhibition.

Scientific Research Applications

Muscarinic Receptor Antagonists N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives, which are related compounds, function as muscarinic receptor 4 (m4) antagonists for treating neurological diseases like Alzheimer's Disease and Lewy Body Dementia .

siRNA Delivery Systems Piperazine-based compounds are designed and synthesized to promote electrostatic interactions with small interfering RNA (siRNA) duplexes, facilitating efficient cellular uptake and protection against serum or RNase . Piperazine-based compounds featuring one or two piperidine rings, named PA2 and PA3, were designed and synthesized to promote electrostatic interactions with negative small nucleic acids . Thiol-reactive groups like maleimide in compounds PA2.1 and PA3.1 and pentafluorobenzenesulfonamide in compounds PA2.2 and PA3.2 were incorporated to ensure selective modification .

NLRP3 Inflammasome Inhibition Benzenesulfonamide analogs have been identified as NLRP3 inflammasome inhibitors, which are relevant in treating various human diseases . Modifying the sulfonamide moiety of JC124 is well tolerated, and new lead compounds, 14 and 17, have been identified with improved inhibitory potency . JC124 is an NLRP3 inflammasome inhibitor with in vivo functional activities in mouse models of Alzheimer’s disease and acute myocardial infarction .

Mechanism of Action

The mechanism of action of N-[2-(Piperazin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may modulate signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Piperazine-Linked Benzenesulfonamides in Neuropharmacology

Dopamine D4 Receptor Antagonists
  • (S)-(-)-4-[4-[2-(Isochroman-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide :
    This compound replaces the ethyl group in the target molecule with an isochroman-ethyl moiety. The isochroman substituent enhances selectivity for dopamine D4 receptors (Ki < 5 nM) over D2/D3 receptors, demonstrating the importance of bulky aromatic groups for receptor subtype specificity .
5-HT6 Receptor Ligands
  • SB-271046 (5-chloro-N-(4-methoxy-3-(piperazin-1-yl)-phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide) :
    Incorporation of a benzo[b]thiophene sulfonamide and methoxy-phenyl group increases 5-HT6 receptor affinity (pKi = 8.5) while reducing off-target activity at other serotonin receptors. This highlights the role of electron-donating groups and fused heterocycles in enhancing potency .
TRPML1/TRPML2 Inhibitors
  • (1R,2R)-ML-SI3 (N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide) :
    The cyclohexyl linker and 2-methoxyphenyl group confer selectivity for TRPML channels, illustrating how stereochemistry and aryl substitutions modulate ion channel inhibition .

Piperazine-Benzenesulfonamides in Metabolic and Cardiovascular Targets

Beta-3 Adrenergic Receptor Agonists
  • (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-1-(4-octylthiazol-2-yl)-5-indolinesulfonamide: The pyridinyl-hydroxyethylamine side chain and thiazole-indoline core enhance beta-3 receptor agonism, inducing lipolysis and metabolic rate increases in primates. Comparatively, the target compound lacks the extended heterocyclic system required for beta-3 activity .

MMP2/MMP9 Inhibitors

  • 4-(4-chlorophenoxy)-N-(1-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-N-(2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide: The addition of a 4-chlorophenoxy group and methylpiperazine improves MMP2/MMP9 inhibition (IC₅₀ < 100 nM). This underscores the utility of halogenated aryl ethers for enzyme targeting .

Antimicrobial and Antiparasitic Agents

  • MMV665914 (4-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide) :
    The pyridinyl and methoxyphenyl substituents confer antiparasitic activity against Plasmodium falciparum, though cytotoxicity in mammalian cells (HEK293) limits therapeutic utility. This contrasts with the target compound, which lacks reported cytotoxicity .

Structural-Activity Relationship (SAR) Trends

Structural Feature Impact on Activity Example Compound
Piperazine-Ethyl Linker Enhances solubility and receptor binding via flexible spacer. Target Compound
Aromatic Substituents Bulky groups (e.g., isochroman) improve receptor subtype selectivity. D4 Antagonist
Electron-Donating Groups Methoxy or hydroxy groups increase affinity for serotonin and dopamine receptors. SB-271046
Halogenation Chlorine or fluorine atoms enhance enzyme inhibition (e.g., MMPs) and metabolic stability. MMP2/MMP9 Inhibitor
Heterocyclic Extensions Thiophene or indoline cores improve potency at adrenergic and ion channels. Beta-3 Agonist

Biological Activity

N-[2-(Piperazin-1-yl)ethyl]benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a piperazine moiety linked to a benzenesulfonamide group. The general molecular formula can be represented as C12H18N2O2S. This structural composition allows the compound to engage in various interactions with biological targets, particularly in the central nervous system.

Pharmacological Activity

  • Serotonin Receptor Antagonism :
    • Research indicates that this compound acts as a selective antagonist for serotonin receptors, specifically the 5-HT7 receptor. This receptor is implicated in mood regulation and anxiety disorders, suggesting potential applications in treating depression and anxiety-related conditions.
    • Binding Affinity : Studies utilizing radiolabeled ligand binding assays have demonstrated that this compound exhibits significant binding affinity towards the 5-HT7 receptor, which may contribute to its antidepressant and anxiolytic effects.
  • Anticancer Activity :
    • The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
    • Mechanism of Action : The mechanism involves intercalation into DNA strands and inhibition of topoisomerase-II, leading to disrupted cellular proliferation in cancerous cells .
  • Multidrug Resistance Reversal :
    • This compound has been studied for its ability to reverse multidrug resistance (MDR) in cancer therapy. It appears to block efflux pumps that expel chemotherapeutic agents from cancer cells, enhancing the efficacy of existing treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the benzene ring and piperazine moiety can significantly affect the compound's biological activity.

Compound NameCAS NumberKey Features
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamideNot availableSelective antagonist for 5-HT7 receptor
N-cyclohexyl-4-fluoro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamideNot availableAlters steric properties, potentially enhancing biological activity

The presence of electron-withdrawing or electron-donating groups at specific positions on the benzene ring can enhance receptor binding affinity and selectivity, which is critical for developing more effective therapeutic agents .

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results suggested that the compound's action on serotonin receptors could mediate these effects, providing a basis for further clinical investigation.

Case Study 2: Cancer Cell Line Testing

In vitro testing against breast cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values in the micromolar range. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic .

Q & A

Basic: What are the key considerations in designing a synthesis protocol for N-[2-(Piperazin-1-yl)ethyl]benzenesulfonamide derivatives?

Answer:
The synthesis involves multi-step reactions, starting with piperazine ring formation and sulfonamide functionalization. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) for nucleophilic substitutions .
  • Temperature control : Maintain 0–5°C during imine formation to minimize side reactions .
  • Coupling agents : Use EDC/HOBt for amide bond formation between piperazine and benzenesulfonamide moieties .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) ensures >95% purity .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities of this compound analogs?

Answer:
Conflicting data often arise from assay variability. Methodological solutions include:

  • Standardization : Use reference compounds (e.g., WAY-100635 for 5-HT1A receptors) to calibrate radioligand displacement assays .
  • Schild analysis : Differentiate competitive vs. allosteric binding by testing ligand affinity under varying receptor densities .
  • Structural validation : X-ray crystallography or cryo-EM to confirm binding poses in D4 and 5-HT7 receptors .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques for structural confirmation:

  • NMR : 1H NMR (piperazine protons at δ 2.5–3.5 ppm; sulfonamide NH at δ 7.1–7.3 ppm) .
  • HRMS : Verify molecular ion [M+H]+ with <5 ppm error (e.g., C18H22FN3O2S requires 364.1443) .
  • X-ray crystallography : Resolve absolute configuration using single crystals grown in ethanol/water .

Advanced: What computational strategies predict the selectivity profile of this compound derivatives across aminergic GPCRs?

Answer:
Combine:

  • Molecular docking : Use D4 (PDB: 5WIU) and 5-HT1A (PDB: 7E2Z) crystal structures for pose prediction .
  • Molecular dynamics (MD) : Simulate >100 ns trajectories to assess binding stability (e.g., RMSD <2 Å) .
  • QSAR models : Incorporate ClogP and polar surface area to optimize selectivity against off-targets (e.g., α1-adrenergic receptors) .

Basic: How to optimize solubility for in vivo studies of this compound derivatives?

Answer:
Strategies include:

  • Ionizable groups : Introduce tertiary amines via N-alkylation (logD7.4 <2 enhances aqueous solubility) .
  • Prodrugs : Acetyl-protected sulfonamides improve absorption (hydrolyzed in vivo by esterases) .
  • Co-solvents : Use PEG-400 (≤20% v/v) in saline for intravenous formulations .

Advanced: What experimental approaches elucidate metabolic pathways in preclinical models?

Answer:
Key methodologies:

  • In vitro metabolism : Incubate with liver microsomes + NADPH; analyze via LC-QTOF-MS (e.g., hydroxylation at piperazine C4) .
  • Isotope labeling : ²H at benzenesulfonamide para-position tracks oxidative metabolites .
  • CYP inhibition assays : Identify major isoforms (e.g., CYP3A4 inhibition reduces clearance by 60%) .

Basic: What structural modifications enhance the stability of this compound under physiological conditions?

Answer:

  • Fluorination : Para-fluoro substitution on benzene reduces oxidative degradation (t1/2 increases from 2h to 6h) .
  • Steric hindrance : Methyl groups on piperazine N-atoms prevent ring-opening in acidic environments .
  • Chelation : Introduce ethylene glycol linkers to stabilize sulfonamide conformation .

Advanced: How to design experiments assessing the compound’s blood-brain barrier (BBB) penetration?

Answer:
Use:

  • In situ perfusion : Measure permeability (Pe) in rat brains; target Pe >1.0 × 10⁻³ cm/s .
  • P-gp inhibition : Co-administer verapamil to evaluate efflux transporter effects (AUC increases 2.5-fold) .
  • PET imaging : Radiolabel with 18F for quantitative BBB uptake (e.g., 18F-Mefway analogs) .

Basic: What in vitro assays are critical for initial pharmacological screening?

Answer:

  • Receptor binding : Radioligand competition assays (e.g., [³H]spiperone for D4 receptors) .
  • Enzyme inhibition : Test against COX-2 or carbonic anhydrase isoforms (IC50 <1 µM indicates potency) .
  • Cytotoxicity : MTT assay in HEK293 cells (EC50 >50 µM suggests low toxicity) .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Answer:
Investigate:

  • Protein binding : Measure free fraction via equilibrium dialysis (>10% unbound improves efficacy) .
  • Metabolite activity : Test major metabolites (e.g., N-oxide derivatives) in target assays .
  • Dosing regimen : Optimize using PK/PD modeling (e.g., q12h dosing maintains Cmin >IC90) .

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